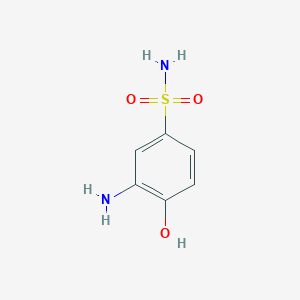

3-Amino-4-hydroxybenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-hydroxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3,9H,7H2,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQFHKYAVVQYQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059166 | |

| Record name | Benzenesulfonamide, 3-amino-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-32-8 | |

| Record name | 2-Aminophenol-4-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxymetanilamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-hydroxybenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 3-amino-4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 3-amino-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-hydroxybenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYMETANILAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S18Z30538J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-hydroxybenzenesulfonamide: Properties, Synthesis, and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of 3-Amino-4-hydroxybenzenesulfonamide. It includes detailed experimental protocols for its synthesis and characterization, as well as an exploration of its role as a versatile scaffold in drug discovery, particularly in the development of carbonic anhydrase inhibitors.

Chemical and Physical Properties

This compound, also known as 2-aminophenol-4-sulfonamide, is an aromatic sulfonamide compound. Its structure, featuring an amino group and a hydroxyl group on a benzene sulfonamide core, makes it a valuable intermediate in the synthesis of various dyes and pharmaceutical agents.[1]

General Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 98-32-8 | [2] |

| Molecular Formula | C₆H₈N₂O₃S | [3] |

| Appearance | Gray-white or light brown feather-like crystals | [4] |

Physicochemical Data

| Property | Value | Reference |

| Molar Mass | 188.20 g/mol | [3] |

| Melting Point | 199-201 °C | [5] |

| Boiling Point (Predicted) | 454.5 ± 55.0 °C | [5] |

| Density (Predicted) | 1.580 ± 0.06 g/cm³ | [5] |

| Solubility | Slightly soluble in water; soluble in acid, alkali, and methanol. | [4][5] |

| pKa (Predicted) | 7.0 ± 0.20 | [6] |

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process starting from 2-nitrochlorobenzene.[1]

Synthesis Protocol

A common synthetic route involves the following key steps:[1]

-

Sulfochlorination: 2-Nitrochlorobenzene is reacted with chlorosulfuric acid.

-

Amination: The resulting sulfonyl chloride is treated with ammonia to yield 4-chloro-3-nitrobenzenesulfonamide.

-

Hydrolysis: The chloro group is replaced by a hydroxyl group by heating the product in an aqueous sodium hydroxide solution.

-

Reduction: The nitro group is reduced to an amino group using iron turnings to obtain the final product, this compound.

Experimental Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

The structure of this compound is confirmed using various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

¹³C NMR: The carbon NMR spectrum reveals the different types of carbon atoms present in the structure.[6]

A detailed protocol for acquiring NMR spectra would involve dissolving the sample in a suitable deuterated solvent, such as DMSO-d₆, and acquiring the data on a high-field NMR spectrometer.

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies are expected for the amino (N-H), hydroxyl (O-H), sulfonyl (S=O), and aromatic (C-H, C=C) groups. The spectrum is typically recorded using a KBr pellet method.[7]

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique used for this purpose.[8]

Pharmacological Properties and Applications

This compound serves as a crucial building block in the development of pharmacologically active compounds, most notably as inhibitors of carbonic anhydrases.[8]

Carbonic Anhydrase Inhibition

Derivatives of this compound have been synthesized and shown to be potent inhibitors of various human carbonic anhydrase (CA) isoforms.[8] CAs are metalloenzymes that play a critical role in pH regulation, and their inhibition is a therapeutic target for various diseases, including cancer.[8][9]

A study on novel derivatives of this compound demonstrated their binding affinity to several CA isoenzymes. The dissociation constants (Kd) for some of these derivatives are summarized below.

| Compound | R Group | CA I (Kd, µM) | CA II (Kd, µM) | CA VII (Kd, µM) | CA IX (Kd, µM) | CA XII (Kd, µM) | Reference |

| 2 | Phenyl | >30 | 1.8 | 0.18 | 0.15 | 0.12 | [10] |

| 3 | 4-Fluorophenyl | >30 | 2.5 | 0.17 | 0.15 | 0.13 | [10] |

| 4 | 4-Chlorophenyl | >30 | 2.1 | 0.16 | 0.14 | 0.11 | [10] |

| 5 | 4-Methoxyphenyl | >30 | 2.8 | 0.20 | 0.18 | 0.15 | [10] |

| 6 | 1-Naphthyl | >30 | 1.5 | 0.13 | 0.11 | [10] |

Mechanism of Action in Cancer

Carbonic anhydrase IX (CA IX) is a tumor-associated isoform that is often overexpressed in various cancers and is induced by hypoxia.[8] It plays a crucial role in maintaining the pH balance in the tumor microenvironment, which is often acidic due to increased glycolysis (the Warburg effect).[8][10] By inhibiting CA IX, sulfonamide-based drugs can disrupt this pH regulation, leading to an increase in intracellular acidity and ultimately inducing cancer cell death.[11]

Signaling Pathway of Carbonic Anhydrase IX in Cancer Cells

Caption: Inhibition of CA IX by sulfonamide derivatives disrupts pH homeostasis.

Other Applications

Beyond its potential in cancer therapy, this compound is a key intermediate in the synthesis of azo dyes, which are widely used in the textile and printing industries.[1] Its unique chemical structure also makes it a valuable scaffold for the development of antagonists for the somatostatin receptor subtype 5 (SST5R).[8]

Safety and Toxicology

This compound is classified as a toxic substance. Oral administration may lead to adverse effects such as loss of appetite, nausea, vomiting, and diarrhea. It can also have detrimental effects on the liver and kidneys.[4] It is irritating to the eyes, respiratory system, and skin.[4] Therefore, appropriate personal protective equipment should be worn when handling this compound, and it should be stored and transported according to regulations for toxic substances.[4]

Conclusion

This compound is a compound of significant interest due to its versatile chemical properties and its role as a precursor in various industrial and pharmaceutical applications. Its derivatives have shown considerable promise as potent and selective inhibitors of carbonic anhydrases, highlighting its potential as a valuable scaffold in the design and development of novel anticancer agents. Further research into the structure-activity relationships of its derivatives will be crucial for optimizing their therapeutic efficacy and selectivity.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy [mdpi.com]

- 7. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-4-hydroxybenzenesulfonamide: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-hydroxybenzenesulfonamide is a versatile chemical intermediate with significant applications in the pharmaceutical and dye industries.[1] Its unique molecular architecture, featuring amino, hydroxyl, and sulfonamide functional groups, makes it a valuable precursor for the synthesis of a wide range of organic molecules, including sulfonamide antibiotics and azo dyes.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound, a detailed protocol for its synthesis, and a summary of its key physicochemical properties.

Chemical Structure and Properties

This compound, also known as 2-aminophenol-4-sulfonamide, is an organic compound with the chemical formula C₆H₈N₂O₃S.[2] The molecule consists of a benzene ring substituted with an amino group (-NH₂), a hydroxyl group (-OH), and a sulfonamide group (-SO₂NH₂). The amino and hydroxyl groups are positioned ortho to each other, at carbons 3 and 4 respectively, with the sulfonamide group at the 1 position.

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O₃S | [2] |

| Molecular Weight | 188.2 g/mol | [2] |

| CAS Number | 98-32-8 | [2] |

| Melting Point | 199-201 °C | [2][3] |

| Boiling Point (Predicted) | 454.5 ± 55.0 °C | [2][3] |

| Density (Predicted) | 1.580 ± 0.06 g/cm³ | [2] |

| Appearance | White to gray or light brown crystalline powder | [3] |

| Solubility | Slightly soluble in water; soluble in methanol, acids, and alkalis | [2][3] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a multi-step process starting from 2-nitrochlorobenzene.[2] This synthetic route includes sulfonation, amidation, hydrolysis, and reduction steps.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Sulfonation of 2-Nitrochlorobenzene

-

In a reaction vessel equipped with a stirrer and a dropping funnel, carefully add chlorosulfonic acid.

-

Slowly add 2-nitrochlorobenzene to the chlorosulfonic acid while maintaining the temperature below a specified point to control the exothermic reaction.

-

After the addition is complete, stir the mixture at room temperature for a designated period to ensure the completion of the sulfonation reaction, yielding 4-chloro-3-nitrobenzenesulfonyl chloride.

Step 2: Amidation of 4-Chloro-3-nitrobenzenesulfonyl chloride

-

Cool the reaction mixture from the previous step in an ice bath.

-

Slowly add the 4-chloro-3-nitrobenzenesulfonyl chloride intermediate to a concentrated aqueous ammonia solution.

-

Stir the mixture vigorously while maintaining a low temperature.

-

The resulting precipitate, 4-chloro-3-nitrobenzenesulfonamide, is collected by filtration, washed with cold water, and dried.

Step 3: Hydrolysis of 4-Chloro-3-nitrobenzenesulfonamide

-

Suspend the dried 4-chloro-3-nitrobenzenesulfonamide in an aqueous solution of sodium hydroxide.

-

Heat the mixture to 100°C and maintain this temperature with stirring for several hours to facilitate the replacement of the chlorine atom with a hydroxyl group.[2]

-

After the reaction is complete, cool the mixture and acidify it with a suitable acid to precipitate the product, 4-hydroxy-3-nitrobenzenesulfonamide.

-

Filter the precipitate, wash it with water, and dry.

Step 4: Reduction of 4-Hydroxy-3-nitrobenzenesulfonamide

-

Suspend the 4-hydroxy-3-nitrobenzenesulfonamide in water or a suitable solvent.

-

Add iron filings to the suspension.

-

Heat the mixture and stir for several hours to reduce the nitro group to an amino group.

-

After the reduction is complete, filter the hot solution to remove the iron and iron oxides.

-

Cool the filtrate to allow the final product, this compound, to crystallize.

-

Collect the crystals by filtration, wash with a small amount of cold water, and dry to obtain the pure product.

Applications and Further Research

This compound serves as a crucial starting material in various synthetic pathways. It is a key reagent in the synthesis of certain sulfonamide drugs.[1] Furthermore, its derivatives are being explored for their biological activities. For instance, novel derivatives have been synthesized and investigated for their affinity for human carbonic anhydrases and their activity in cancer cell cultures.[4][5][6] The compound is also utilized in the manufacturing of dyes.[1][4] Its versatile chemical nature continues to attract the attention of medicinal chemists for the development of new therapeutic agents.[4]

References

- 1. nbinno.com [nbinno.com]

- 2. 3-Amino-4-hydroxybenzenesulphonamide | 98-32-8 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Core Mechanism of 3-Amino-4-hydroxybenzenesulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action for derivatives of 3-Amino-4-hydroxybenzenesulfonamide. The core of their therapeutic potential, particularly in oncology, lies in their potent inhibition of carbonic anhydrases. This document outlines the primary biological targets, associated signaling pathways, quantitative binding data, and detailed experimental protocols for the characterization of these compounds.

Introduction to this compound

This compound is a versatile chemical scaffold.[1] Its structure, featuring amino and hydroxyl groups on a benzenesulfonamide core, makes it an excellent building block for developing therapeutic agents.[1] The sulfonamide group is crucial for its pharmacological activity, serving as a key feature in the synthesis of sulfonamide antibiotics that inhibit essential metabolic pathways in bacteria.[1] This scaffold's inherent reactivity and structural potential also make it valuable in broader organic synthesis for creating complex molecules and new materials.[1]

Primary Mechanism of Action: Carbonic Anhydrase Inhibition

Recent research has focused on derivatives of this compound as potent inhibitors of human carbonic anhydrases (CAs).[2][3][4] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. There are 15 known CA isoforms in humans, with 12 being catalytically active.[5] These enzymes are involved in various physiological processes, and their dysregulation, particularly the overexpression of certain isoforms like CA IX, is strongly associated with various diseases, including cancer.[5]

The inhibition of tumor-associated CA isoforms, such as CA IX, is a key strategy in cancer therapy. These isoforms are often overexpressed in response to hypoxia and contribute to the acidic tumor microenvironment, which promotes tumor progression, metastasis, and resistance to therapy. By inhibiting these CAs, this compound derivatives can disrupt pH regulation in cancer cells, leading to increased intracellular acidification and ultimately, cell death.

Biological Targets and Selectivity

A series of novel derivatives of this compound have been synthesized and evaluated for their binding affinity to several human carbonic anhydrase isoenzymes.[2][3][4] The primary targets identified are CA I, CA II, CA VII, CA IX, and CA XIV.[2] The affinity for these isoenzymes varies significantly based on the specific chemical modifications to the parent scaffold, allowing for the exploration of structure-activity relationships (SAR) to develop more potent and selective inhibitors.[2]

Quantitative Data: Binding Affinities and Cellular Activity

The binding of these derivatives to various CA isoenzymes has been quantified, primarily through the determination of the dissociation constant (Kd). Additionally, the cytotoxic effects of these compounds on cancer cell lines have been assessed by measuring their half-maximal effective concentration (EC50).

Table 1: Binding Affinities (Kd, µM) of Selected this compound Derivatives for Human Carbonic Anhydrase Isoforms [2]

| Compound | CA I | CA II | CA VII | CA IX | CA XIV |

| 10 | 0.14 | 0.14 | 3.1 | 0.14 | 0.14 |

| 24 | >10 | >10 | >10 | >10 | >10 |

| 25 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Note: Compound 10, an aminoketone derivative, showed the strongest affinity for multiple CA isoenzymes.[2] In contrast, some derivatives, like compound 21, did not show significant binding to CAs, suggesting alternative mechanisms of action or off-target effects may contribute to their biological activity.[3]

Table 2: In Vitro Cellular Activity (EC50, µM) of Selected Derivatives in Cancer Cell Lines [3]

| Compound | U-87 (Glioblastoma) | MDA-MB-231 (Breast Cancer) | PPC-1 (Prostate Cancer) |

| 9 | EC50 Value | EC50 Value | EC50 Value |

| 21 | EC50 Value | EC50 Value | EC50 Value |

Note: Specific EC50 values were determined for the most active compounds.[3] Compound 9 is a multi-CA inhibitor, while compound 21 does not bind to CAs.[3] This allows for a comparison of CA-dependent and potentially CA-independent cytotoxic effects.

Signaling Pathways and Experimental Workflows

The mechanism of action of these derivatives can be visualized through signaling pathways and experimental workflows.

Caption: Inhibition of carbonic anhydrase IX (CAIX) by this compound derivatives.

Caption: A typical experimental workflow for the synthesis and characterization of novel inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following are key experimental protocols used in the study of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of these derivatives involves multi-step reactions starting from this compound. For example, aminoketone derivatives can be formed at the meta-position of the parent compound.[2][4] Imidazol-2-one derivatives can be synthesized through cyclization of corresponding precursors with carbamide in glacial acetic acid.[2] General methods for sulfonamide synthesis often involve the reaction of sulfonyl chlorides with amines.[6] The final products are typically characterized using NMR, IR, and mass spectrometry.[2][4]

Fluorescent Thermal Shift Assay (TSA)

This biophysical technique is used to determine the binding affinity (Kd) of the synthesized compounds to different CA isoenzymes.[2][3][4]

-

Protein Preparation: Recombinant human CA isoenzymes are purified and diluted to a final concentration in a suitable buffer.

-

Compound Preparation: The test compounds are serially diluted to create a range of concentrations.

-

Assay Plate Setup: The protein, a fluorescent dye (e.g., SYPRO Orange), and the compound dilutions are mixed in a 96-well PCR plate.

-

Thermal Denaturation: The plate is heated in a real-time PCR instrument from a low to a high temperature with a controlled ramp rate.

-

Data Acquisition: The fluorescence intensity is measured at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

-

Data Analysis: The melting temperature (Tm) is determined for the protein in the presence of different compound concentrations. The change in Tm is then used to calculate the dissociation constant (Kd).

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the EC50 of the compounds.[3]

-

Cell Seeding: Cancer cell lines (e.g., U-87, MDA-MB-231, PPC-1) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the EC50 value is determined by plotting cell viability against the compound concentration.

3D Spheroid Culture Assay

To better mimic the in vivo tumor environment, the activity of promising compounds is tested in 3D cancer cell cultures.[2][3][4]

-

Spheroid Formation: Cancer cells are cultured using methods like magnetic 3D bioprinting to form spheroids of a consistent size.

-

Compound Treatment: The formed spheroids are treated with the selected compounds.

-

Viability Assessment: The viability of the cells within the spheroids is assessed using appropriate assays (e.g., resazurin-based assays or imaging techniques).

-

Data Analysis: The effect of the compounds on spheroid growth and viability is quantified and compared to untreated controls.

Structure-Activity Relationship (SAR)

The extensive synthesis and testing of various derivatives have provided insights into the structure-activity relationships of this class of compounds. For instance, the addition of an aminoketone fragment with a phenyl substituent at the meta-position of the this compound scaffold significantly enhances the binding affinity to multiple CA isoenzymes.[2] In contrast, modifications leading to compounds like β-amino acid derivatives can result in a loss of affinity.[2] These SAR studies are crucial for the rational design of more potent and selective CA inhibitors.[2]

Conclusion and Future Perspectives

Derivatives of this compound have emerged as a promising class of carbonic anhydrase inhibitors with potential applications in oncology. Their mechanism of action is primarily centered on the inhibition of tumor-associated CA isoforms, leading to the disruption of pH homeostasis in cancer cells. The availability of detailed quantitative data and experimental protocols facilitates further research and development in this area. Future work should focus on optimizing the selectivity of these compounds for specific CA isoforms to minimize off-target effects and enhance their therapeutic index. Additionally, exploring their efficacy in more complex in vivo models will be crucial for their clinical translation. The potential for polypharmacological effects, where these compounds may interact with other targets besides CAs, also warrants further investigation.[2]

References

- 1. nbinno.com [nbinno.com]

- 2. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures [mdpi.com]

- 3. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Pivotal Role of 3-Amino-4-hydroxybenzenesulfonamide Analogs in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-4-hydroxybenzenesulfonamide scaffold has emerged as a versatile and promising platform in medicinal chemistry, yielding analogs with a wide spectrum of biological activities. This technical guide delves into the core aspects of these compounds, presenting a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with a particular focus on their roles as carbonic anhydrase inhibitors and anticancer agents.

Core Biological Activity: Carbonic Anhydrase Inhibition

A significant body of research on this compound analogs has centered on their potent inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes.[1][2][3] The sulfonamide group present in these analogs serves as a key zinc-binding group within the active site of CA isoenzymes.[1][4]

Quantitative Analysis of Carbonic Anhydrase Binding

The binding affinities of a series of novel derivatives of this compound for several human carbonic anhydrase isoenzymes have been meticulously quantified. The dissociation constants (Kd) provide a measure of the binding affinity, with lower values indicating stronger binding. The data, derived from fluorescent thermal shift assays, is summarized below.[1][5]

Table 1: Binding Affinities (Kd, µM) of this compound Analogs to Human Carbonic Anhydrase Isoenzymes. [1][5]

| Compound | R Group | CA I (Kd, µM) | CA II (Kd, µM) | CA VII (Kd, µM) | CA IX (Kd, µM) | CA XII (Kd, µM) |

| 2 | Phenyl | >30 | 1.8 | 0.18 | 0.15 | 0.12 |

| 3 | 4-Fluorophenyl | >30 | 2.5 | 0.17 | 0.15 | 0.13 |

| 4 | 4-Chlorophenyl | >30 | 2.1 | 0.16 | 0.14 | 0.11 |

| 5 | 4-Methoxyphenyl | >30 | 2.8 | 0.20 | 0.18 | 0.15 |

| 6 | 1-Naphthyl | >30 | 1.5 | 0.13 | 0.11 | - |

| 10 | Phenyl (Aminoketone) | 0.14 | 3.1 | - | - | - |

Data sourced from a study by Vainauskas et al.[1][5]

Anticancer Potential of this compound Analogs

The inhibition of specific carbonic anhydrase isoforms, particularly CA IX and CA XII which are overexpressed in various tumors, links these analogs to potent anticancer activity.[1][3] The viability of several cancer cell lines has been evaluated in the presence of these compounds, with the half-maximal effective concentration (EC50) being a key metric of their cytotoxic potential.

Quantitative Cytotoxicity Data

The following table summarizes the EC50 values for the most active compounds against a panel of human cancer cell lines, as determined by the MTT assay.[1][2]

Table 2: Half-Maximal Effective Concentrations (EC50, µM) of Selected Analogs in Cancer Cell Lines. [1]

| Compound | Human Glioblastoma (U-87) | Triple-Negative Breast Cancer (MDA-MB-231) | Prostate Adenocarcinoma (PPC-1) | Human Foreskin Fibroblasts (HF) |

| 9 | - | - | - | - |

| 12 | - | - | - | - |

| 18 | - | - | - | - |

| 21 | - | - | - | - |

Note: Specific EC50 values for compounds 9, 12, 18, and 21 were presented graphically in the source material, indicating their activity profiles. Compound 9 was noted as the most cytotoxic.[1]

Experimental Protocols

A clear understanding of the methodologies employed is crucial for the replication and extension of these findings.

Synthesis of this compound Analogs

The synthesis of Schiff bases and α-amino ketones from this compound is a key initial step.[1]

General Procedure for Schiff Base Synthesis (Compounds 2-9): An appropriate aldehyde is reacted with this compound in 2-propanol under reflux for one hour.[1]

General Procedure for α-Amino Ketone Synthesis (Compounds 10-14): The corresponding bromoacetophenone is reacted with this compound in a water:2-propanol mixture under reflux for four hours.[1]

Fluorescent Thermal Shift Assay (FTSA) for Carbonic Anhydrase Binding

This assay measures the change in the thermal stability of a protein upon ligand binding.[1][4]

-

A solution of the carbonic anhydrase isoenzyme is prepared in a suitable buffer.

-

The fluorescent dye, which binds to unfolded proteins, is added to the solution.

-

The this compound analog is added at varying concentrations.

-

The temperature of the solution is gradually increased, and the fluorescence is monitored.

-

The melting temperature (Tm) of the protein is determined at each ligand concentration.

-

The dissociation constant (Kd) is calculated from the shift in Tm.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Amino-4-hydroxybenzenesulfonamide: Synthesis, Properties, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-hydroxybenzenesulfonamide is a versatile chemical intermediate with significant applications in the pharmaceutical and dye industries. Its unique structure, featuring amino, hydroxyl, and sulfonamide functional groups, makes it a valuable scaffold for the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive review of the synthesis, chemical and physical properties, spectral data, and notable biological activities of this compound and its derivatives, with a particular focus on its role as a precursor for carbonic anhydrase inhibitors in cancer research. Detailed experimental protocols for its derivatization and biological evaluation are also presented, alongside visual representations of key chemical transformations.

Chemical and Physical Properties

This compound is a gray-white or light brown feather-like crystalline solid.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O₃S | [1] |

| Molar Mass | 188.20 g/mol | [1] |

| Melting Point | 199-201 °C | [1][2] |

| Boiling Point | 454.5 ± 55.0 °C (Predicted) | [2] |

| Density | 1.580 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Slightly soluble in water, soluble in acid and alkali. Soluble in Methanol. | [1][2] |

| pKa | 7.0 ± 0.20 (Predicted) | [2] |

| Appearance | White to Gray to Brown powder to crystal | [2] |

Spectral Data

Comprehensive spectral data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Spectra are available for this compound.[3]

-

¹³C NMR: Spectra have been recorded and are available for review.[4]

Infrared (IR) Spectroscopy

IR spectral data for this compound has been obtained and is available for analysis.[5]

Mass Spectrometry (MS)

Mass spectrometry data for this compound has been documented.[6]

Synthesis of this compound

Several synthetic routes to this compound have been reported.

General Production Method

One common industrial method starts with 2-nitrochlorobenzene.[7] The key steps are:

-

Sulfochlorination: 2-nitrochlorobenzene is reacted with chlorosulfuric acid.

-

Amination: The resulting sulfonyl chloride is treated with ammonia to yield 4-chloro-3-nitrobenzenesulfonamide.

-

Hydrolysis: The chlorine atom is replaced by a hydroxyl group by heating the product in an aqueous sodium hydroxide solution.

-

Reduction: The nitro group is reduced using iron turnings to afford the final product, this compound.[7]

Alternative Synthetic Routes

An alternative synthesis involves the chlorosulfonation of 2-nitroanisole to give 4-methoxy-3-nitrobenzenesulfonyl chloride.[8] Another patented method describes the sulfonation of ortho-aminophenol with sulfuric acid.[9]

Biological Activities and Applications

This compound serves as a crucial building block for various biologically active molecules and industrial products.

Carbonic Anhydrase Inhibition and Anticancer Activity

A significant area of research has been the use of this compound as a scaffold to synthesize novel carbonic anhydrase (CA) inhibitors.[10][11][12] CAs are enzymes involved in various physiological processes, and their inhibition has therapeutic potential in several diseases, including cancer.

Derivatives of this compound have been synthesized and evaluated for their binding affinity to various human CA isoenzymes.[10] Some of these compounds have shown promising activity against human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1) cell lines.[10][12] The general approach involves the synthesis of Schiff bases, aminoketones, and other derivatives.[10]

Antibacterial and Other Activities

While the primary focus of recent research has been on anticancer applications, the sulfonamide group is well-known for its antibacterial properties.[10] Sulfonamide antibiotics were among the first effective chemotherapeutic agents.[13] The core structure of this compound is a valuable starting point for developing new antibacterial agents.[13] Additionally, derivatives have been reported to possess anti-inflammatory, antiviral, and antipyretic properties.[10]

Industrial Applications

Beyond its pharmaceutical importance, this compound is a key intermediate in the dye manufacturing industry, particularly in the synthesis of azo dyes.[7][13]

Experimental Protocols

Synthesis of Schiff Base Derivatives (General Procedure)

This protocol describes the synthesis of Schiff bases from this compound and various aromatic aldehydes.[10]

Materials:

-

This compound

-

Appropriate aromatic aldehyde

-

Propan-2-ol

Procedure:

-

A solution of this compound (1 equivalent) and the corresponding aromatic aldehyde (1 equivalent) is prepared in propan-2-ol.

-

The mixture is heated at reflux for 1 hour.

-

The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the product is isolated. The method of isolation (e.g., filtration, crystallization) may vary depending on the specific product.

-

The product is purified, typically by recrystallization.

-

The structure of the synthesized Schiff base is confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yields: 57–95%[10]

Carbonic Anhydrase Binding Assay (Fluorescent Thermal Shift Assay - FTSA)

This assay measures the binding affinity of compounds to human carbonic anhydrases by detecting the ligand-induced increase in protein stability.[10][11]

Materials:

-

Recombinant human carbonic anhydrase isoenzymes

-

Synthesized compounds

-

Fluorescent dye (e.g., SYPRO Orange)

-

Appropriate buffer solution

-

Real-time PCR instrument capable of measuring fluorescence during a thermal gradient.

Procedure:

-

Prepare solutions of the CA isoenzyme and the test compounds in the assay buffer.

-

In a multiwell plate, mix the CA isoenzyme solution with varying concentrations of the test compound.

-

Add the fluorescent dye to each well.

-

Seal the plate and place it in the real-time PCR instrument.

-

Run a thermal melt protocol, gradually increasing the temperature and measuring the fluorescence at each step.

-

The melting temperature (Tm) of the protein is determined from the inflection point of the fluorescence curve.

-

The dissociation constant (Kd) is calculated by fitting the change in Tm as a function of the compound concentration to a suitable binding model.

Safety Information

This compound is classified as a sulfonamide and can be toxic.[1] Oral administration may cause adverse effects such as loss of appetite, nausea, vomiting, and diarrhea, and can potentially harm the liver and kidneys.[1] It is irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be worn when handling this compound.[1]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a precursor to a wide array of valuable molecules. Its applications span from life-saving pharmaceuticals, particularly in the development of novel anticancer agents targeting carbonic anhydrases, to essential industrial products like dyes. The synthetic routes are well-established, and a growing body of literature highlights the potential for creating diverse libraries of derivatives with a broad range of biological activities. This guide provides a foundational understanding for researchers and developers looking to explore the potential of this important chemical scaffold.

References

- 1. chembk.com [chembk.com]

- 2. 3-Amino-4-hydroxybenzenesulphonamide CAS#: 98-32-8 [chemicalbook.com]

- 3. 3-Amino-4-hydroxybenzenesulphonamide(98-32-8) 1H NMR spectrum [chemicalbook.com]

- 4. 3-Amino-4-hydroxybenzenesulphonamide(98-32-8) 13C NMR spectrum [chemicalbook.com]

- 5. 3-Amino-4-hydroxybenzenesulphonamide(98-32-8) IR Spectrum [chemicalbook.com]

- 6. 3-Amino-4-hydroxybenzenesulphonamide(98-32-8) MS spectrum [chemicalbook.com]

- 7. 3-Amino-4-hydroxybenzenesulphonamide | 98-32-8 [chemicalbook.com]

- 8. tandfonline.com [tandfonline.com]

- 9. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]

- 10. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery and Synthesis of Novel 3-Amino-4-hydroxybenzenesulfonamide Derivatives

For Immediate Release

This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and synthesis of novel 3-Amino-4-hydroxybenzenesulfonamide derivatives. This class of compounds has emerged as a promising scaffold in medicinal chemistry, demonstrating significant potential as inhibitors of carbonic anhydrases (CAs), with profound implications for anticancer therapies.

Introduction: The Therapeutic Promise of this compound Derivatives

This compound is a versatile chemical scaffold possessing both hydrophilic (hydroxyl, amino) and lipophilic (aromatic ring) regions, which can contribute to favorable pharmacokinetic profiles in its derivatives.[1] This core structure has been ingeniously modified to generate a library of novel compounds, including Schiff bases and aminoketones, which have been systematically evaluated for their biological activity. A significant focus of this research has been on their ability to inhibit various isoforms of carbonic anhydrase, a family of metalloenzymes crucial in cellular pH regulation, a process often dysregulated in cancerous tissues.[1][2]

Synthesis of Novel Derivatives: A Modular Approach

The synthesis of novel this compound derivatives is characterized by a modular and efficient approach, allowing for the generation of diverse chemical entities. The primary synthetic routes involve the formation of Schiff bases and α-amino ketones.

General Synthesis of Schiff Base Derivatives

Schiff bases are synthesized through the condensation of this compound with a variety of aromatic aldehydes. This reaction is typically carried out in a suitable solvent, such as propan-2-ol, under reflux conditions for a short duration, leading to high yields of the desired products.[3]

Caption: General workflow for the synthesis of Schiff base derivatives.

General Synthesis of α-Amino Ketone Derivatives

The synthesis of α-amino ketone derivatives from this compound provides another avenue for structural diversification and exploration of structure-activity relationships.[3]

Caption: General workflow for the synthesis of α-amino ketone derivatives.

Biological Activity: Targeting Carbonic Anhydrases in Cancer

A series of novel this compound derivatives have been synthesized and evaluated for their inhibitory activity against a panel of human carbonic anhydrase isoforms. The affinity of these compounds was determined using a fluorescent thermal shift assay.[1]

Quantitative Analysis of Carbonic Anhydrase Inhibition

The dissociation constants (Kd) for the interaction of the synthesized compounds with various human carbonic anhydrase isoenzymes are summarized below.

| Compound | CA I (Kd, µM) | CA II (Kd, µM) | CA VII (Kd, µM) | CA IX (Kd, µM) | CA XII (Kd, µM) |

| Aminoketone 10 | 0.14 | 0.14 | 0.14 | 3.1 | 0.14 |

| Compound 9 | >10 | >10 | >10 | 0.045 | 0.008 |

| Compound 21 | >10 | >10 | >10 | >10 | >10 |

| Acetazolamide | 0.08 | 0.012 | 0.0025 | 0.025 | 0.0058 |

| U-104 | 5.0 | 6.2 | 0.8 | 0.045 | 0.008 |

Data extracted from "Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures".[1]

Anticancer Activity

The synthesized compounds were also assessed for their cytotoxic effects on various cancer cell lines using the MTT assay. The half-maximal effective concentration (EC50) values were determined to quantify their anticancer potency.[1]

| Compound | U-87 (EC50, µM) | MDA-MB-231 (EC50, µM) | PPC-1 (EC50, µM) |

| Compound 9 | 15.1 | 12.8 | 18.5 |

| Compound 21 | 20.3 | 25.1 | 30.2 |

| U-104 | 22.5 | 35.1 | >50 |

| Acetazolamide | >50 | >50 | >50 |

Data extracted from "Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures".[1]

Signaling Pathways in Cancer Modulated by Carbonic Anhydrase Inhibition

Carbonic anhydrases, particularly CA IX and CA II, play a pivotal role in the tumor microenvironment by regulating pH.[1][2] Inhibition of these enzymes can disrupt key signaling pathways essential for cancer cell survival, proliferation, and invasion.

The Role of Carbonic Anhydrase IX (CA IX) in Hypoxic Cancer Cells

Under hypoxic conditions, a common feature of solid tumors, the expression of CA IX is upregulated. CA IX contributes to the acidification of the extracellular matrix while maintaining a relatively alkaline intracellular pH, which is favorable for tumor cell survival and proliferation.[4] Inhibition of CA IX can reverse this pH gradient, leading to intracellular acidosis and subsequent cell death.

Caption: Role of CA IX in the hypoxic tumor microenvironment.

Carbonic Anhydrase II (CA II) and its Contribution to Tumor Acidosis

Carbonic Anhydrase II is a cytosolic enzyme that also contributes to pH regulation in cancer cells.[5] It catalyzes the rapid interconversion of carbon dioxide and water to bicarbonate and protons, thereby influencing the intracellular pH and the tumor microenvironment.

Caption: Role of CA II in intracellular pH regulation in cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in this field. The following are outlines of the key experimental protocols employed in the discovery and evaluation of these novel derivatives.

Synthesis of a Representative Schiff Base Derivative

Materials:

-

This compound (1.0 mmol)

-

Appropriate aromatic aldehyde (e.g., Benzaldehyde) (1.0 mmol)

-

Propan-2-ol (10 mL)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

Dissolve this compound in propan-2-ol in a round-bottom flask.

-

Add the aromatic aldehyde to the solution.

-

Heat the mixture to reflux with constant stirring for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the product with cold propan-2-ol.

-

Dry the purified Schiff base derivative under vacuum.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and Mass Spectrometry.[3]

Fluorescent Thermal Shift Assay (FTSA) for Carbonic Anhydrase Binding

Principle: This assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A fluorescent dye that binds to hydrophobic regions of the unfolded protein is used to monitor the unfolding process.

Materials:

-

Purified carbonic anhydrase isoenzyme

-

Synthesized inhibitor compound at various concentrations

-

SYPRO Orange fluorescent dye

-

Real-time PCR instrument

-

Appropriate buffer solution

Procedure:

-

Prepare a master mix containing the CA enzyme and SYPRO Orange dye in the appropriate buffer.

-

Dispense the master mix into the wells of a 96-well PCR plate.

-

Add the inhibitor compound at a range of concentrations to the wells.

-

Seal the plate and centrifuge briefly.

-

Place the plate in a real-time PCR instrument.

-

Run a thermal melt protocol, gradually increasing the temperature from 25°C to 95°C, while continuously monitoring the fluorescence.

-

The melting temperature (Tm) is determined as the midpoint of the unfolding transition.

-

The dissociation constant (Kd) is calculated by fitting the change in Tm as a function of the ligand concentration to a suitable binding model.[6][7]

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines (e.g., U-87, MDA-MB-231, PPC-1)

-

Cell culture medium and supplements

-

Synthesized inhibitor compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the inhibitor compounds and incubate for a specified period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The EC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[8][9][10]

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel and potent carbonic anhydrase inhibitors. The modular synthesis allows for the creation of diverse libraries of compounds, and the robust biological assays provide a clear path for structure-activity relationship studies. The data presented herein highlights the potential of these derivatives as anticancer agents, particularly in the context of hypoxic tumors where CA IX is overexpressed.

Future research should focus on optimizing the selectivity of these inhibitors for specific CA isoforms to minimize potential off-target effects. Further exploration of the aminoketone and other novel derivatives, coupled with in-depth mechanistic studies and in vivo efficacy evaluations, will be crucial in translating these promising findings into clinically viable cancer therapeutics. The detailed protocols and data provided in this guide are intended to facilitate and accelerate these vital research endeavors.

References

- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Association between the expression of carbonic anhydrase II and clinicopathological features of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. texaschildrens.org [texaschildrens.org]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. atcc.org [atcc.org]

The Structure-Activity Relationship of 3-Amino-4-hydroxybenzenesulfonamide: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Versatile Scaffold for Carbonic Anhydrase Inhibition and Anticancer Applications

Introduction

3-Amino-4-hydroxybenzenesulfonamide serves as a valuable scaffold in medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of sulfonamide antibiotics and various dyes.[1] Its inherent structural features, including a sulfonamide group, an aromatic ring, and amino and hydroxyl functionalities, provide a versatile platform for the development of novel therapeutic agents.[2][3] This technical guide delves into the structure-activity relationship (SAR) studies of this compound derivatives, with a particular focus on their role as carbonic anhydrase inhibitors and their potential applications in oncology. The presence of both hydrophilic (hydroxyl, amino) and lipophilic (aromatic ring) regions in the parent molecule can be leveraged to optimize the pharmacokinetic properties of its derivatives, leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[2][3]

Core Structure and General SAR Principles

The foundational structure of sulfonamide-based antibacterial agents consists of a para-amino benzene sulfonamide skeleton. For optimal activity, several structural features are crucial:

-

The Benzene Ring and Sulfonamide Group: The sulfur atom must be directly linked to the benzene ring.[4] The amino and sulfonyl groups on the benzene ring are essential and should ideally be in a 1,4-position for antibacterial activity.[4]

-

The N4 Amino Group: A free aromatic amino group at the N4 position is generally essential for antibacterial activity. Modifications to this group can lead to prodrugs that are converted to the active form in vivo.[4]

-

The N1 Sulfonamide Group: Substitution on the N1 nitrogen of the sulfonamide group can significantly impact the compound's potency and pharmacokinetic properties.[5] Heterocyclic substituents often lead to highly potent derivatives.[4]

While these principles were established for antibacterial sulfonamides, they provide a foundational understanding for the design of derivatives targeting other enzymes, such as carbonic anhydrases.

SAR of this compound Derivatives as Carbonic Anhydrase Inhibitors

Recent research has focused on the synthesis and evaluation of novel derivatives of this compound as inhibitors of human carbonic anhydrases (CAs), enzymes that are overexpressed in various cancers and contribute to tumor progression.[2][3][6] A key study synthesized and evaluated a series of Schiff bases, aminoketones, β-amino acids, and imidazole-containing derivatives.[2][3]

Quantitative SAR Data

The following tables summarize the binding affinities (dissociation constant, Kd) of various this compound derivatives for different human carbonic anhydrase isoenzymes and their cytotoxic activity (EC50) against several cancer cell lines.

Table 1: Binding Affinity (Kd, µM) of this compound Derivatives for Human Carbonic Anhydrase Isoenzymes [2][3]

| Compound | Modification | CA I | CA II | CA VII | CA IX | CA XII | CA XIII | CA XIV |

| 2 | Schiff Base (R = Ph) | 1.8 | 0.15 | >10 | 0.091 | >10 | >10 | >10 |

| 3 | Schiff Base (R = 4-FPh) | 1.9 | 0.16 | >10 | 0.098 | >10 | >10 | >10 |

| 4 | Schiff Base (R = 4-ClPh) | 2.1 | 0.18 | >10 | 0.11 | >10 | >10 | >10 |

| 10 | Aminoketone (R = Ph) | 0.14 | 0.18 | 0.31 | 0.25 | >10 | >10 | 3.1 |

| 12 | Aminoketone (R = 4-ClPh) | 0.25 | 0.3 | 0.55 | 0.45 | >10 | >10 | 5.2 |

| 24 | β-Alanine derivative | >10 | >10 | >10 | >10 | >10 | >10 | >10 |

| 25 | β-Alanine methyl ester | 0.025 | 0.008 | 0.006 | 0.009 | 0.02 | 0.015 | 0.03 |

| 28 | Pyrrolidinone derivative | >10 | >10 | >10 | >10 | >10 | >10 | >10 |

| 19 | Imidazole derivative (R=Ph) | 0.08 | 0.03 | 0.01 | 0.012 | 0.03 | 0.02 | 0.04 |

Data extracted from "Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures".[2][3]

Table 2: Cytotoxic Activity (EC50, µM) of Selected Derivatives against Cancer Cell Lines [3]

| Compound | U-87 (Glioblastoma) | MDA-MB-231 (Breast Cancer) | PPC-1 (Prostate Cancer) | HF (Fibroblasts) |

| 9 | 58.4 | 33.2 | 34.5 | 30.1 |

| 12 | >100 | 85.6 | 79.4 | >100 |

| 18 | >100 | >100 | >100 | >100 |

| 21 | 65.3 | 45.1 | 55.8 | >100 |

Data extracted from "Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures".[3]

Experimental Protocols

General Synthesis of Schiff Base and Aminoketone Derivatives

The synthesis of Schiff bases involves the condensation of this compound with various aromatic aldehydes. The aminoketone derivatives are synthesized by reacting the parent compound with bromoacetophenones.[2]

Caption: General synthetic routes for Schiff base and aminoketone derivatives.

Biological Evaluation: Fluorescent Thermal Shift Assay (FTSA)

The binding affinities of the synthesized compounds to various human carbonic anhydrase isoenzymes were determined using the fluorescent thermal shift assay (FTSA). This method measures the change in the thermal denaturation temperature (Tm) of a protein in the presence of a ligand. An increase in Tm is indicative of ligand binding and stabilization of the protein. The dissociation constant (Kd) is then calculated by fitting the change in Tm as a function of the inhibitor concentration to a theoretical binding model.[1]

Biological Evaluation: MTT Assay for Cytotoxicity

The cytotoxic effects of the compounds were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability. The half-maximal effective concentration (EC50) was determined for the most active compounds.[3][6]

Caption: Experimental workflow for the MTT cytotoxicity assay.

Signaling Pathways in Cancer

The anticancer activity of many this compound derivatives is linked to their inhibition of carbonic anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is highly expressed in many solid tumors in response to hypoxia.[2][7][8] Its primary role is to maintain the intracellular pH of cancer cells by catalyzing the hydration of carbon dioxide to bicarbonate and protons, thereby acidifying the extracellular microenvironment.[2][8] This acidic microenvironment promotes tumor invasion, metastasis, and resistance to therapy.[2]

By inhibiting CA IX, these sulfonamide derivatives can disrupt pH regulation in cancer cells, leading to intracellular acidification and ultimately apoptosis.[9] Furthermore, CA IX has been shown to be involved in cell adhesion and can modulate signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[5][10]

Caption: Role of CA IX in cancer and the mechanism of its inhibition.

Conclusion

This compound is a promising and adaptable scaffold for the design and synthesis of novel therapeutic agents. The structure-activity relationship studies of its derivatives have revealed potent and selective inhibitors of carbonic anhydrases, particularly the cancer-associated isoform CA IX. The quantitative data presented in this guide highlights the potential for further optimization of these compounds to enhance their efficacy and selectivity. The detailed experimental protocols provide a foundation for researchers to build upon in their drug discovery efforts. A deeper understanding of the signaling pathways affected by these inhibitors will be crucial in developing targeted and effective anticancer therapies. Future research should focus on optimizing the pharmacokinetic properties of these derivatives and evaluating their in vivo efficacy in relevant cancer models.

References

- 1. benchchem.com [benchchem.com]

- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

The Pharmacokinetic and ADME Profile of 3-Amino-4-hydroxybenzenesulfonamide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 3-Amino-4-hydroxybenzenesulfonamide and its structurally related compounds. Due to the limited availability of specific quantitative ADME data for this compound, this document leverages data from the closely related and foundational sulfonamides, sulfanilamide and sulfacetamide, to provide a representative profile. This guide is intended to inform researchers and drug development professionals on the key characteristics of this class of compounds.

Core Pharmacokinetic and ADME Parameters

The pharmacokinetic properties of small molecule drugs are critical to their efficacy and safety. For sulfonamides like this compound, the presence of both hydrophilic (hydroxyl and amino groups) and lipophilic (aromatic ring) regions suggests the potential for favorable ADME characteristics.[1][2] These compounds serve as important scaffolds in the development of new therapeutic agents, including antibiotics and carbonic anhydrase inhibitors.[1][2][3]

Table 1: Representative Pharmacokinetic Parameters of Structurally Similar Sulfonamides

| Parameter | Sulfanilamide | Sulfacetamide | Notes |

| Absorption | Readily absorbed orally and topically.[1] | 100% oral absorption.[3] | Sulfonamides are generally well-absorbed from the gastrointestinal tract. |

| Plasma Protein Binding | Data not readily available. | 80-85%[3] | The extent of binding influences the free drug concentration available for therapeutic effect. |

| Metabolism | Metabolized by acetylation.[1] | Metabolized in the liver to inactive metabolites, primarily via acetylation.[3] | Acetylation is a common metabolic pathway for sulfonamides. |

| Elimination Half-life (t½) | ~4.1 hours (in calves, IV), ~10 hours (in cows, oral)[4] | 7 - 12.8 hours[3] | The half-life can vary depending on the species and route of administration. |

| Excretion | Excreted through the urine.[1] | Excreted in the urine, largely unchanged.[5] | Renal excretion is the primary route of elimination for many sulfonamides. |

Note: The data presented for sulfanilamide and sulfacetamide are intended to provide a general understanding of the pharmacokinetic profile of simple aminobenzenesulfonamides. Specific values for this compound may vary.

Experimental Protocols for ADME Profiling

The following are detailed methodologies for key in vitro experiments used to characterize the ADME profile of sulfonamide compounds.

Caco-2 Permeability Assay (Intestinal Absorption)

This assay is a widely accepted in vitro model to predict human intestinal absorption of drug candidates.

Methodology:

-

Cell Culture: Caco-2 cells, a human colorectal adenocarcinoma cell line, are cultured on permeable Transwell® inserts for 21-28 days to allow for differentiation into a polarized monolayer of enterocytes that form tight junctions.

-

Transport Buffer: A transport buffer, such as Hanks' Balanced Salt Solution (HBSS) with HEPES, is used.

-

Assay Procedure:

-

The Caco-2 monolayers are washed with the transport buffer.

-

The test compound (e.g., this compound) is added to the apical (A) side of the monolayer to assess absorption (A→B transport).

-

To assess efflux, the compound is added to the basolateral (B) side (B→A transport).

-

Samples are collected from the receiver compartment at various time points.

-

-

Analysis: The concentration of the compound in the samples is quantified using LC-MS/MS.

-

Data Calculation: The apparent permeability coefficient (Papp) is calculated to classify the compound's absorption potential. The efflux ratio (Papp(B→A) / Papp(A→B)) is determined to identify if the compound is a substrate for efflux transporters.

Figure 1: Experimental workflow for the Caco-2 permeability assay.

Metabolic Stability Assay (Liver Microsomes)

This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.

Methodology:

-

Materials: Liver microsomes (human or other species), NADPH regenerating system (cofactor for CYP450 enzymes), and a suitable buffer (e.g., potassium phosphate buffer).

-

Assay Procedure:

-

The test compound is incubated with liver microsomes and the NADPH regenerating system at 37°C.

-

A control incubation without the NADPH regenerating system is included to assess non-enzymatic degradation.

-

Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 45 minutes).

-

The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

-

-

Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

-

Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Figure 2: Experimental workflow for the metabolic stability assay.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a drug binds to proteins in the blood plasma.

Methodology:

-

Materials: A semi-permeable membrane, plasma (human or other species), and a dialysis buffer (e.g., phosphate-buffered saline).

-

Assay Procedure:

-

The test compound is added to plasma.

-

The plasma containing the compound is placed on one side of a semi-permeable membrane, and the dialysis buffer is placed on the other side.

-

The system is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

-

-

Analysis: The concentration of the compound in both the plasma and buffer compartments is measured by LC-MS/MS.

-

Data Calculation: The percentage of the compound bound to plasma proteins is calculated from the concentration difference between the two compartments.

References

Potential Therapeutic Targets for 3-Amino-4-hydroxybenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-hydroxybenzenesulfonamide is a versatile chemical scaffold that has garnered significant interest in medicinal chemistry. Its inherent structural features, including a primary sulfonamide group, an aromatic ring, and amino and hydroxyl functionalities, make it an attractive starting point for the synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, focusing on the compelling evidence for its derivatives as potent inhibitors of carbonic anhydrases and their implications in oncology. Additionally, its role as a precursor for somatostatin receptor 5 antagonists is explored. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and workflows.

Core Therapeutic Target: Carbonic Anhydrases (CAs)

The primary and most extensively studied therapeutic targets for derivatives of this compound are the zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[1][2][3] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in pH regulation and various physiological processes. Several CA isoforms are overexpressed in various pathologies, particularly in cancer, making them attractive targets for drug development.

Derivatives of this compound have been synthesized and shown to exhibit inhibitory activity against a range of CA isoenzymes, including CA I, II, VII, IX, and XII.[1] The sulfonamide moiety is essential for the inhibitory mechanism, as it coordinates with the zinc ion in the active site of the enzyme. The remainder of the this compound scaffold can be chemically modified to achieve varying degrees of potency and selectivity for different CA isoforms.[1]

Quantitative Data: Carbonic Anhydrase Inhibition

The binding affinities of various derivatives of this compound for several human carbonic anhydrase isoenzymes have been determined, primarily using the fluorescent thermal shift assay (FTSA). The dissociation constants (Kd, in µM) are summarized in the table below. Lower Kd values indicate stronger binding affinity.

| Compound | Target CA Isoenzyme | Dissociation Constant (Kd, µM) |

| Aminoketone 10 | CA I | 0.14 |

| CA II | Not Specified | |

| CA VII | Not Specified | |

| CA IX | Not Specified | |

| CA XIV | 3.1 | |

| Compound 9 | Multi-CA inhibitor | Not Specified |

| Compound 21 | (Not a CA binder) | Not Specified |

| Compound 25 | CA I | Not Specified |

| CA II | Not Specified |

Table 1: Binding affinities of selected this compound derivatives to human carbonic anhydrase isoenzymes. Data extracted from a study by Vainauskas et al.[1]

Anti-cancer Activity

The inhibition of tumor-associated CA isoenzymes, particularly CA IX and CA XII, is a promising strategy for cancer therapy. These isoforms are often upregulated in response to the hypoxic tumor microenvironment and contribute to the acidification of the extracellular space, which promotes tumor progression, invasion, and metastasis.[1]

Derivatives of this compound have been evaluated for their cytotoxic effects on various cancer cell lines. The half-maximal effective concentration (EC50) values, which represent the concentration of a compound that inhibits 50% of cell viability, have been determined using the MTT assay.

| Compound | Cancer Cell Line | EC50 (µM) |

| Compound 9 | Human glioblastoma U-87 | Not Specified |

| Triple-negative breast cancer MDA-MB-231 | Not Specified | |

| Prostate adenocarcinoma PPC-1 | Not Specified | |

| Compound 21 | Human glioblastoma U-87 | Not Specified |

| Triple-negative breast cancer MDA-MB-231 | Not Specified | |

| Prostate adenocarcinoma PPC-1 | Not Specified |

Table 2: Anti-proliferative activity of selected this compound derivatives against various cancer cell lines. Data from a study by Vainauskas et al.[2]

Secondary Therapeutic Target: Somatostatin Receptor Subtype 5 (SSTR5)

This compound also serves as a reagent in the synthesis of antagonists for the somatostatin receptor subtype 5 (SSTR5).[1][4] SSTR5 is a G-protein coupled receptor involved in the regulation of hormone secretion and cell proliferation.[5][6] Antagonism of SSTR5 is being investigated for various therapeutic applications, including the treatment of neuroendocrine tumors and diabetes. The development of SSTR5 antagonists from this compound represents a distinct and promising avenue for future research.

Signaling Pathways

Carbonic Anhydrase IX and Tumor Acidosis

In the hypoxic core of solid tumors, the transcription factor HIF-1α is stabilized and induces the expression of carbonic anhydrase IX (CA IX). CA IX, located on the cell surface, catalyzes the conversion of CO2 to bicarbonate and protons in the extracellular space. This contributes to the maintenance of a relatively alkaline intracellular pH (pHi), which is favorable for cancer cell survival and proliferation, while simultaneously acidifying the extracellular microenvironment (pHe). This acidic pHe promotes the activity of proteases involved in extracellular matrix degradation, facilitating tumor cell invasion and metastasis.

Caption: CA IX-mediated pH regulation in cancer.

Somatostatin Receptor 5 (SSTR5) Signaling

Somatostatin Receptor 5 (SSTR5) is a G-protein coupled receptor that, upon binding to its ligand somatostatin, primarily couples to inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP can modulate various downstream effectors, including protein kinase A (PKA), leading to the inhibition of hormone secretion and cell proliferation.

Caption: SSTR5 signaling cascade.

Experimental Protocols